N-(5-Bromo-2-pyridinyl)-4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
N-(5-Bromo-2-pyridinyl)-4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of N-(5-Bromo-2-pyridinyl)-4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps, typically starting with the preparation of the core quinoline structure. The synthetic route may include:
Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the quinoline ring.
Introduction of Substituents: The bromine, chlorine, and other substituents are introduced through various substitution reactions.
Final Coupling: The final step involves coupling the quinoline core with the pyridine and other substituents to form the desired compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to ensure efficiency.
Chemical Reactions Analysis
N-(5-Bromo-2-pyridinyl)-4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Bromo-2-pyridinyl)-4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-pyridinyl)-4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-(5-Bromo-2-pyridinyl)-4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be compared with similar compounds such as:
N-(5-Bromo-2-pyridinyl)-N’-(2-chlorophenyl)urea: This compound has a similar structure but different functional groups, leading to different chemical and biological properties.
Other Quinoline Derivatives: Various quinoline derivatives with different substituents can be compared to highlight the unique properties of the compound .
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.
Properties
Molecular Formula |
C22H19BrClN3O2 |
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Molecular Weight |
472.8 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H19BrClN3O2/c1-12-19(22(29)27-18-10-9-13(23)11-25-18)20(14-5-2-3-6-15(14)24)21-16(26-12)7-4-8-17(21)28/h2-3,5-6,9-11,20,26H,4,7-8H2,1H3,(H,25,27,29) |
InChI Key |
SDRRYPYJHORPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3Cl)C(=O)NC4=NC=C(C=C4)Br |
Origin of Product |
United States |
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